molecular formula C6H9N7 B13644243 2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

Cat. No.: B13644243
M. Wt: 179.18 g/mol
InChI Key: NPBWGSNAAHJOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of dimethyl sulfate with appropriate triazole precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.

Scientific Research Applications

2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Dimethyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is unique due to its specific substitution pattern and the presence of two triazole rings. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

5-(2,5-dimethyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9N7/c1-3-8-5(13(2)12-3)4-9-6(7)11-10-4/h1-2H3,(H3,7,9,10,11)

InChI Key

NPBWGSNAAHJOGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=NC(=NN2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.